Mandelic acid, alpha-isopropenyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester
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Overview
Description
Mandelic acid, alpha-isopropenyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester: is a complex organic compound that belongs to the family of mandelic acid derivatives. This compound is characterized by the presence of a mandelic acid moiety esterified with a bicyclic amine, specifically the 1-azabicyclo(2.2.2)oct-2-en-3-yl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mandelic acid, alpha-isopropenyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester typically involves the esterification of mandelic acid with the corresponding bicyclic amine. The reaction is usually carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly popular in the industrial production of such compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group of the mandelic acid moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group of the ester, converting it into an alcohol. Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester carbonyl carbon. Reagents such as alkoxides or amines can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or primary amines in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in the study of biochemical pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its bicyclic amine moiety is structurally similar to certain neurotransmitters, allowing it to interact with neural receptors.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of mandelic acid, alpha-isopropenyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic amine moiety can mimic the structure of certain neurotransmitters, allowing the compound to bind to neural receptors and modulate their activity. This interaction can lead to changes in neural signaling pathways, which may have therapeutic effects in the treatment of neurological disorders.
Comparison with Similar Compounds
- Mandelic acid, alpha-isopropyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester
- Mandelic acid, alpha-methyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester
- Mandelic acid, alpha-ethyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester
Uniqueness: The uniqueness of mandelic acid, alpha-isopropenyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester lies in its alpha-isopropenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
93101-75-8 |
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Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-3-methyl-2-phenylbut-3-enoate |
InChI |
InChI=1S/C19H23NO3/c1-14(2)19(22,17-6-4-3-5-7-17)18(21)23-13-16-12-20-10-8-15(16)9-11-20/h3-7,12,15,22H,1,8-11,13H2,2H3 |
InChI Key |
WPXKBKPTHANSNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C1=CC=CC=C1)(C(=O)OCC2=CN3CCC2CC3)O |
Origin of Product |
United States |
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